

Structural Characterization of L-Aspartyl-L-phenylalanine: An In-depth Technical Guide

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Compound of Interest

Compound Name: *L-Aspartyl-L-phenylalanine*

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This technical guide provides a comprehensive overview of the structural characterization of **L-Aspartyl-L-phenylalanine**, the methyl ester of the dipeptide formed from L-aspartic acid and L-phenylalanine, commonly known as aspartame. This document details the key analytical techniques used to elucidate its three-dimensional structure, including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Quantitative data is summarized in structured tables, and detailed experimental protocols for each technique are provided.

Introduction

L-Aspartyl-L-phenylalanine methyl ester (aspartame) is a widely used artificial sweetener. Its sweet taste is intrinsically linked to its specific three-dimensional conformation, making a thorough structural characterization essential for understanding its biological activity and for the development of new sweetening agents. This guide explores the fundamental techniques employed to determine and verify the structure of this dipeptide.

X-ray Crystallography

X-ray crystallography provides precise information about the atomic arrangement within a crystal, yielding detailed data on bond lengths, bond angles, and torsion angles.

Crystallographic Data

The crystal structure of aspartame has been determined in various forms, including anhydrous and hydrated states. The data reveals a zwitterionic form in the solid state, with a protonated amino group and a deprotonated carboxyl group on the aspartate residue. The overall conformation is typically trans at the peptide bond.^[1]

Table 1: Crystallographic Data for Aspartame Anhydrate^[2]

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 ₁
a (Å)	19.4103(11)
b (Å)	4.9608(3)
c (Å)	15.6565(9)
β (°)	94.875(2)
Volume (Å ³)	1502.14(15)

Table 2: Selected Bond Lengths and Torsion Angles for Aspartame^{[1][2]}

Bond/Angle	Length (Å) / Angle (°)
Bond Lengths	
C α (Asp) - C β (Asp)	~1.53
C(Asp) - N(Phe)	~1.33
N(Phe) - C α (Phe)	~1.46
C α (Phe) - C β (Phe)	~1.54
Torsion Angles	
ϕ (C-N-C α -C)	-153.5°
ψ (N-C α -C-N)	152.2°
ω (C α -C-N-C α)	176.5°
χ_1 (Asp)	-69.0°
χ_1 (Phe)	63.1°

Experimental Protocol: Single-Crystal X-ray Diffraction

A general protocol for the structural determination of a small organic molecule like **L-Aspartyl-L-phenylalanine** methyl ester is as follows:

- **Crystal Growth:** High-quality single crystals are grown by slow evaporation of a saturated solution of aspartame in a suitable solvent system (e.g., methanol/water).[3] The crystals should be well-formed, transparent, and typically larger than 0.1 mm in all dimensions.[4]
- **Crystal Mounting:** A suitable crystal is selected under a microscope and mounted on a goniometer head, often using a cryo-loop after being coated in a cryoprotectant to prevent ice formation during data collection at low temperatures.[5]
- **Data Collection:** The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam.[6] The crystal is rotated, and the diffraction pattern is recorded by a detector.[4]

- **Structure Solution and Refinement:** The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.[6] This model is then refined against the experimental data to yield the final, high-resolution crystal structure.[6]



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Experimental workflow for single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei (primarily ^1H and ^{13}C), allowing for the elucidation of the molecular structure in solution.

NMR Spectroscopic Data

^1H and ^{13}C NMR spectra of aspartame have been recorded in various solvents. The chemical shifts are sensitive to the local electronic structure and the conformation of the molecule.

Table 3: ^1H NMR Chemical Shifts (δ , ppm) for **L-Aspartyl-L-phenylalanine** methyl ester

Proton	DMSO-d ₆	D ₂ O (Predicted)
Phenyl-H	7.23-7.29 (m)	7.25 - 7.35
NH (Amide)	8.90 (d)	-
C α H (Phe)	4.49 (m)	4.65
C α H (Asp)	3.70 (m)	4.45
OCH ₃	3.61 (s)	3.65
C β H ₂ (Phe)	2.95-3.05 (m)	3.05, 3.15
C β H ₂ (Asp)	2.23-2.47 (m)	2.85, 2.95
NH ₃ ⁺	-	-
COOH	-	-

Data from ChemicalBook (DMSO-d₆) and Human Metabolome Database (D₂O, predicted).

Table 4: ¹³C NMR Chemical Shifts (δ , ppm) for **L-Aspartyl-L-phenylalanine** methyl ester in D₂O (Predicted)[7]

Carbon	Chemical Shift (ppm)
C=O (Ester)	174.5
C=O (Amide)	173.8
C=O (Carboxyl)	176.2
C (Phenyl, quat.)	138.5
CH (Phenyl)	130.2, 129.5, 127.8
C α (Phe)	55.8
C α (Asp)	52.5
OCH ₃	52.9
C β (Phe)	38.9
C β (Asp)	38.2

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

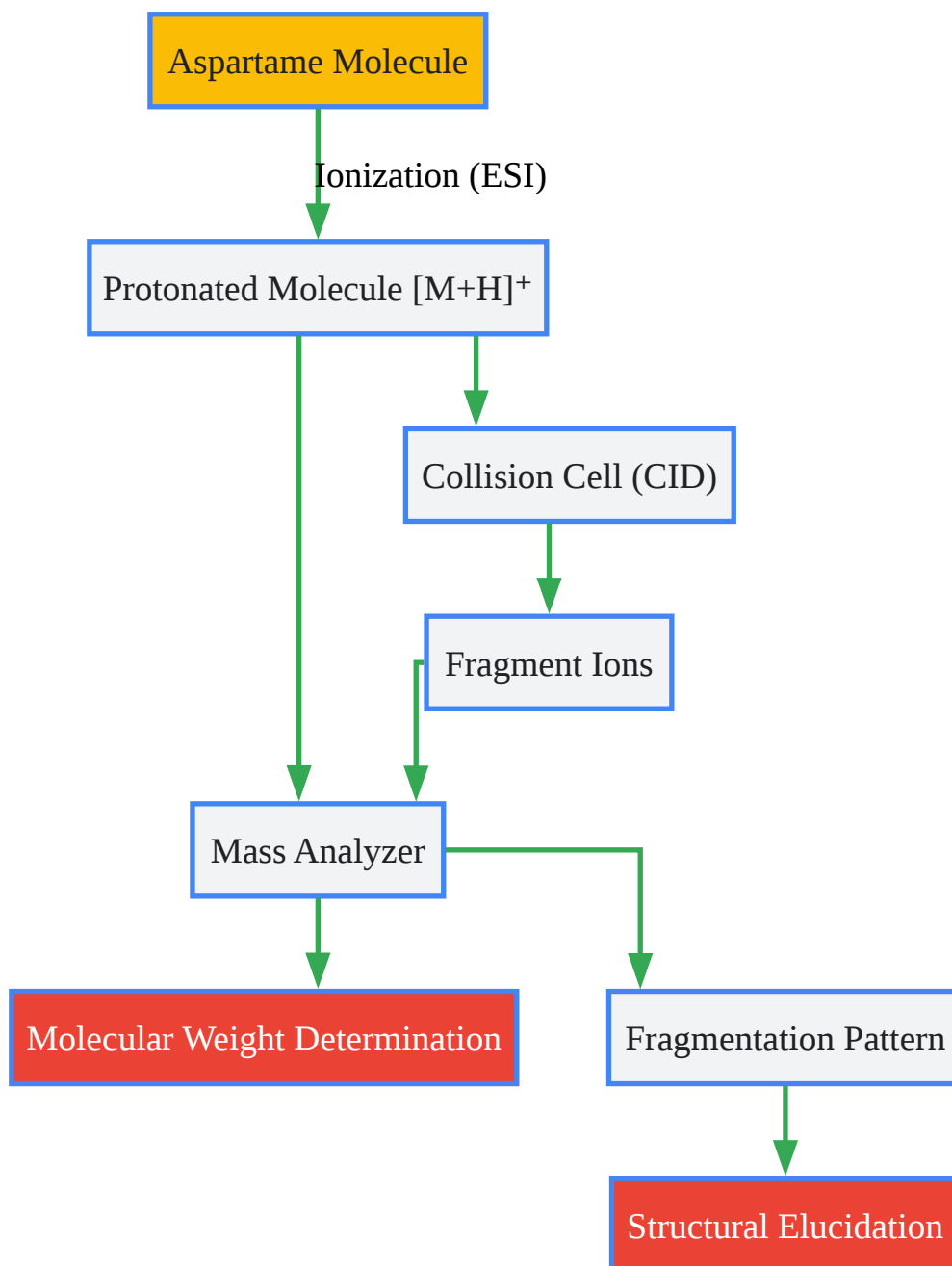
A typical protocol for acquiring NMR spectra of a dipeptide like aspartame is as follows:

- **Sample Preparation:** A solution of the peptide is prepared by dissolving a few milligrams of the substance in a deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of approximately 1-10 mg/mL. A small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), is added for chemical shift calibration.
- **Instrument Setup:** The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The sample is placed in the magnet, and the magnetic field is shimmed to achieve high homogeneity.
- **¹H NMR Acquisition:** A one-dimensional ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans to be averaged for a good signal-to-noise ratio.

- **^{13}C NMR Acquisition:** A one-dimensional ^{13}C NMR spectrum is acquired. Due to the low natural abundance of ^{13}C , a larger number of scans is typically required. Proton decoupling is employed to simplify the spectrum and improve sensitivity.
- **2D NMR (Optional):** For unambiguous assignment of all signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.
- **Data Processing:** The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra. Chemical shifts are referenced to the internal standard.



Aspartame Sample



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